3-methyl-7-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile
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Overview
Description
3-methyl-7-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
The synthesis of 3-methyl-7-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This method is general, easy, and extensible for constructing this heterocyclic system. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, solvent, and reaction time.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and catalysts. The major products formed depend on the specific reaction and conditions applied.
Scientific Research Applications
3-methyl-7-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine-6-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes or receptors, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other pyrazolopyridines, such as 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications
Properties
Molecular Formula |
C15H14N4O |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
3-methyl-7-(4-methylphenyl)-5-oxo-2,4,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C15H14N4O/c1-8-3-5-10(6-4-8)12-11(7-16)15(20)17-13-9(2)18-19-14(12)13/h3-6,11-12H,1-2H3,(H,17,20)(H,18,19) |
InChI Key |
XSFUKXCTAFYNCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=O)NC3=C(NN=C23)C)C#N |
Origin of Product |
United States |
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